2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-5-2-1-4-12(14)10-15(21)20-9-6-13(11-20)22-16-18-7-3-8-19-16/h1-5,7-8,13H,6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCISFCIPCMQVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 299.76 g/mol
The compound features a chlorophenyl group, a pyrimidine moiety, and a pyrrolidine ring, which are critical for its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the pyrimidine and pyrrolidine groups enhances the compound's ability to interfere with cellular processes involved in tumor growth and proliferation .
- Antimicrobial Properties : The chlorophenyl group is known for its antimicrobial activity. Compounds containing this moiety have been studied for their effectiveness against a range of bacterial and fungal pathogens .
Pharmacological Effects
- Cytotoxicity : In vitro assays have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, with IC values indicating potent activity. For instance, derivatives of similar structures showed IC values ranging from 10 to 50 μM .
- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
- Neuroprotective Effects : Preliminary studies suggest that derivatives containing pyrrolidine rings may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Case Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of a related compound in a mouse model bearing human cancer xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating the potential for therapeutic applications in oncology.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations as low as 25 μg/mL, suggesting strong antimicrobial properties.
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC (μM) | Reference |
|---|---|---|---|
| Antitumor | MTT Assay | 20-50 | |
| Antimicrobial | Disk Diffusion Test | 25 | |
| Anti-inflammatory | Cytokine Inhibition | Not specified |
Table 2: Structural Features and Corresponding Activities
| Structural Feature | Associated Activity |
|---|---|
| Chlorophenyl Group | Antimicrobial |
| Pyrimidine Moiety | Antitumor |
| Pyrrolidine Ring | Neuroprotective |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Compound A : 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS: 2034497-16-8)
- Molecular Formula : C₁₆H₁₅Cl₂N₃O₃
- Molecular Weight : 368.2 g/mol
- Substituents: 2,4-Dichlorophenoxy group: Electron-withdrawing chlorine atoms at meta and para positions reduce steric hindrance compared to the ortho-chloro substituent in the target compound.
Compound B : 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (Chalcone derivative)
Molecular and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 384.8 g/mol | 368.2 g/mol | ~280 g/mol (estimated) |
| Halogen Substituents | 2-Cl (phenyl), CF₃ (pyrimidine) | 2,4-Cl (phenoxy) | None |
| Heterocyclic Core | Pyrimidine | Pyrimidine | Pyridine (chalcone derivative) |
| Key Functional Groups | Ethanone, pyrrolidinyloxy | Phenoxy, pyrrolidinyloxy | Hydroxyphenyl, propenone |
| Lipophilicity (Predicted) | High (due to -CF₃) | Moderate | Low |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
